7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
The compound 7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one belongs to the thiazolo[3,2-a]pyrimidinone family, characterized by a bicyclic core comprising fused thiazole and pyrimidinone rings. The parent scaffold, 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 32278-54-9), has a molecular formula of C₆H₄N₂OS and serves as a versatile intermediate for synthesizing derivatives with diverse pharmacological activities .
Structure
3D Structure
Properties
IUPAC Name |
7-(piperazin-1-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c16-10-7-9(8-14-3-1-12-2-4-14)13-11-15(10)5-6-17-11/h5-7,12H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUYJZMIDWFGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=O)N3C=CSC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thiazole derivative with a pyrimidine derivative in the presence of a base. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole or pyrimidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives, including the compound . Research indicates that these derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with a thiazolo-pyrimidine scaffold showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Adenosine A2A Receptor Antagonism
The compound has been investigated as a selective antagonist of the adenosine A2A receptor, which is implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. The binding affinity of related compounds has been reported to be in the nanomolar range (e.g., K_i = 8.62 nM), indicating strong interaction with the receptor . This antagonistic activity suggests potential therapeutic roles in managing neurodegenerative disorders and possibly mitigating tumor immune evasion .
Antimicrobial Properties
Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their antimicrobial activities. Research shows that these compounds can inhibit the growth of various bacterial strains, thus presenting a potential avenue for developing new antibiotics .
Anticonvulsant Effects
Some derivatives of thiazolo[3,2-a]pyrimidin-5-one have demonstrated anticonvulsant properties in preclinical models. These findings suggest that such compounds could be further explored for their efficacy in treating epilepsy and other seizure disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazolo[3,2-a]pyrimidine derivatives. Modifications at specific positions on the thiazolo-pyrimidine core can significantly influence biological activity. For instance:
- Substitution with piperazine moieties has been linked to enhanced receptor binding and selectivity.
- Variations in functional groups can affect solubility and bioavailability, critical parameters for drug development .
Case Studies
Mechanism of Action
The mechanism of action of 7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial cells or the inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 7-Position
The 7-position of the thiazolo[3,2-a]pyrimidinone core is a critical site for functionalization. Modifications here influence electronic properties, solubility, and biological activity:
Table 1: Key 7-Substituted Derivatives and Their Properties
*Inference based on structural similarity to 5-HT antagonists (e.g., ).
Key Observations :
- Piperazinylmethyl vs. Chloromethyl : The piperazine group improves water solubility compared to the reactive chloromethyl group, which is primarily used as a synthetic intermediate .
- Benzofuran-amine: This substituent enables the formation of fused pentacyclic structures (e.g., benzofuro-thiazolo-pyrimidinones) via Pictet-Spengler reactions, expanding molecular complexity .
- Phenylamino: Derivatives with aromatic amines at C7 demonstrate significant antibacterial activity against Mycobacterium tuberculosis (MIC values: 1.56–6.25 µg/mL) .
Fused Ring Systems
Fusion of additional heterocycles modulates steric and electronic properties, often enhancing target affinity:
Table 2: Fused Thiazolo[3,2-a]Pyrimidinone Derivatives
Key Observations :
- Benzofuro-fused systems : Synthesized in high yields (70–85%) via sulfamic acid-catalyzed cyclization, these derivatives highlight the scaffold’s adaptability for constructing polycyclic architectures .
- Pyrano-fused analogs: Exhibit xanthine oxidase inhibitory activity (IC₅₀: ~10 µM), relevant for treating gout .
Antimicrobial and Antitubercular Activity
- 7-Phenylamino derivatives: Show broad-spectrum antibacterial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC values as low as 3.12 µg/mL .
Serotonin Receptor Modulation
- 6-(2-(4-[Bis(4-fluorophenyl)methylene]-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one : Acts as a 5-HT₂ receptor antagonist, attenuating oxytocin secretion in rats (ED₅₀: 2.5 mg/kg) . This underscores the scaffold’s utility in neuropharmacology.
Enzyme Inhibition
- 7-Methyl derivatives : Inhibit xanthine oxidase (IC₅₀: ~15 µM), a target for hyperuricemia therapy .
Biological Activity
7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry and pharmacology due to its unique structural features and biological activities. The compound combines a thiazole ring fused with a pyrimidine ring and a piperazine moiety, which enhances its solubility and bioavailability. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets.
Target Interactions
- Enzymatic Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cellular processes. For instance, some derivatives have shown activity against DNA gyrase and MurD, both critical for bacterial cell division and growth.
- Binding Affinity : Molecular docking studies indicate that the compound can form multiple interactions (hydrogen bonds and pi-stacking) with amino acid residues in the active sites of these enzymes, suggesting a strong binding affinity that correlates with its biological efficacy .
Biological Activity
The compound exhibits a range of biological activities, including:
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Candida spp. | Varies (specific strains tested) |
These findings indicate potent activity against both Gram-negative bacteria and fungal species, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity
In vitro studies using MTT assays have shown that certain derivatives of this compound exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, compounds related to this structure have been reported to inhibit cell proliferation effectively in various cancer types without significant toxicity to healthy cells .
Case Studies
Several studies have highlighted the effectiveness of this compound derivatives in preclinical models:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives showed significant antibacterial activity against clinical strains of E. coli and P. aeruginosa, outperforming standard antibiotics like ampicillin in certain assays .
- Cytotoxicity Assessment : Another research evaluated the cytotoxic effects on HaCat and Balb/c 3T3 cells, revealing promising results that suggest potential applications in cancer therapy .
Q & A
Q. What are the key synthetic routes for 7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step processes:
- Thiazolo-pyrimidine core formation : Cyclization of precursors (e.g., thiourea derivatives) using sulfur and nitrogen sources under catalytic conditions (e.g., acetic acid or iodine) .
- Piperazine functionalization : Alkylation or nucleophilic substitution reactions introduce the piperazine moiety. Ethanol (C₂H₅OH) is commonly used as a solvent for amine coupling, with reflux conditions (~80°C) to enhance reactivity .
- Optimization : Yields depend on stoichiometric ratios (e.g., 1:1.2 for amine:thiazolo intermediates) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent placement. For example, piperazine protons appear as broad singlets (δ 2.5–3.5 ppm) .
- Infrared Spectroscopy (IR) : Key peaks include C=O stretch (~1700 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₄N₅OS expected at m/z 264.0912) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., antimicrobial vs. anticancer assays) be systematically addressed?
- Methodology :
- Dose-Response Analysis : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing; IC₅₀ calculations for cytotoxicity) to compare activity across studies .
- Mechanistic Profiling : Employ kinase inhibition assays or bacterial membrane permeability tests to identify off-target effects. For example, discrepancies may arise from varying cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
- Statistical Validation : Apply ANOVA or t-tests to assess significance of activity differences, ensuring replicates (n ≥ 3) and controlled variables (e.g., pH, temperature) .
Q. What strategies optimize regioselectivity during piperazine functionalization to avoid byproducts?
- Methodology :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield secondary amines during alkylation, followed by deprotection with trifluoroacetic acid (TFA) .
- Catalysis : Transition metals (e.g., Pd/C or CuI) enhance coupling efficiency in Ullmann or Buchwald-Hartwig reactions, reducing side products like N-oxide derivatives .
- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, minimizing aggregation-driven side reactions .
Q. How should environmental stability and degradation pathways be evaluated for ecotoxicological risk assessment?
- Methodology :
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C, monitoring degradation via HPLC-UV. Piperazine moieties are prone to hydrolysis under acidic conditions .
- Photolytic Stability : Expose to UV light (λ = 254 nm) and analyze by LC-MS for photodegradation products (e.g., thiazole ring cleavage) .
- Biotic Transformation : Use soil microcosms or activated sludge to assess microbial metabolism, quantifying metabolites via ¹⁴C-labeling or QSAR modeling .
Experimental Design Considerations
Q. What statistical models are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
- Multivariate Regression : Correlate electronic parameters (Hammett σ) or steric descriptors (Taft’s Es) with bioactivity data .
- Machine Learning : Train models (e.g., random forest or SVM) on datasets of >50 derivatives, using features like logP, polar surface area, and H-bond donors .
- Validation : Apply leave-one-out cross-validation (LOOCV) and calculate R² values to assess predictive accuracy .
Q. How can crystallization conditions be optimized to obtain single crystals for X-ray diffraction studies?
- Methodology :
- Solvent Layering : Diffuse hexane into a saturated ethyl acetate solution at 4°C to induce slow nucleation .
- Additive Screening : Introduce co-solvents (e.g., DMSO) or salts (NH₄PF₆) to modulate crystal packing .
- Temperature Gradients : Use a thermal cycler to vary temperature (20–40°C) in 2°C increments, monitoring crystal growth via microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
